Methyl 3-bromo-4-(2,2,2-trifluoroacetamido)benzoate
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Overview
Description
Methyl 3-bromo-4-(2,2,2-trifluoroacetamido)benzoate is a chemical compound with the molecular formula C10H7BrF3NO3 It is a derivative of benzoic acid, featuring a bromine atom and a trifluoroacetamido group attached to the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-4-(2,2,2-trifluoroacetamido)benzoate typically involves multiple stepsThe reaction conditions often involve the use of bromine or a brominating agent in the presence of a catalyst, followed by the reaction with trifluoroacetic anhydride and an amine source .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-4-(2,2,2-trifluoroacetamido)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to remove the bromine atom or the trifluoroacetamido group.
Oxidation Reactions: The aromatic ring can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with an amine could yield an amide derivative, while reduction might produce a simpler benzoate compound .
Scientific Research Applications
Methyl 3-bromo-4-(2,2,2-trifluoroacetamido)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-4-(2,2,2-trifluoroacetamido)benzoate involves its interaction with specific molecular targets. The trifluoroacetamido group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromobenzoate: Similar structure but lacks the trifluoroacetamido group.
Methyl 3-iodo-4-(2,2,2-trifluoroacetamido)benzoate: Similar but with an iodine atom instead of bromine.
Methyl 4-(bromomethyl)benzoate: Similar but with a bromomethyl group instead of bromine directly attached to the aromatic ring.
Uniqueness
Methyl 3-bromo-4-(2,2,2-trifluoroacetamido)benzoate is unique due to the presence of both the bromine atom and the trifluoroacetamido group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H7BrF3NO3 |
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Molecular Weight |
326.07 g/mol |
IUPAC Name |
methyl 3-bromo-4-[(2,2,2-trifluoroacetyl)amino]benzoate |
InChI |
InChI=1S/C10H7BrF3NO3/c1-18-8(16)5-2-3-7(6(11)4-5)15-9(17)10(12,13)14/h2-4H,1H3,(H,15,17) |
InChI Key |
OATNUWKCIWKCKF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)NC(=O)C(F)(F)F)Br |
Origin of Product |
United States |
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